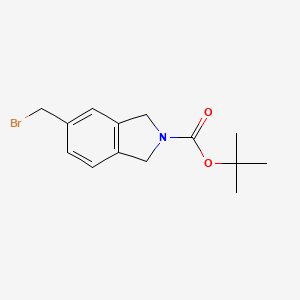

Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate

Description

tert-Butyl 5-(bromomethyl)isoindoline-2-carboxylate (CAS: Not explicitly provided; referred to as compound 48 in ) is a brominated isoindoline derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₃H₁₆BrNO₂, and it exhibits a molecular ion peak at m/z 313.8 (M+H)+ . The compound is synthesized via bromination of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate using CBr₄ and PPh₃ in dichloromethane, achieving a 79% yield . The bromomethyl group at the 5-position makes it a versatile intermediate for alkylation, cross-coupling, or further functionalization in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl 5-(bromomethyl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOERYTVWGCNDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201342-42-9 | |

| Record name | tert-butyl 5-(bromomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl isoindoline-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted isoindoline derivatives.

Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

Dichloromethane: Solvent for reactions.

Potassium permanganate: Oxidizing agent.

Lithium aluminum hydride (LiAlH4): Reducing agent.

Major Products Formed:

- Substituted isoindoline derivatives.

- Oxidized isoindoline compounds.

- Reduced isoindoline compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate is utilized as a scaffold for developing novel drugs targeting various diseases, including cancer and inflammatory conditions. Its bromomethyl group allows for further derivatization, leading to compounds with enhanced biological activities.

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, research indicates that certain modifications can enhance the ability to induce apoptosis in cancer cells, making them promising candidates for anticancer therapies .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of derivatives that can be tailored for specific applications.

- Synthesis of Bioactive Molecules: The compound is often used as a precursor in synthesizing bioactive molecules that can be tested for pharmacological properties .

Biological Research

In biological studies, this compound is investigated for its interactions with biological systems. The presence of the bromomethyl group is particularly useful for studying the effects of halogenated compounds on biological activity.

- Mechanism of Action: The compound acts as an electrophile due to the bromomethyl group, allowing it to interact with various molecular targets such as enzymes and receptors . This interaction can lead to changes in cellular signaling pathways and potentially therapeutic effects.

Anticancer Activity

A notable study explored the anticancer potential of this compound derivatives. The results indicated that these compounds could significantly inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- Derivatives exhibited IC50 values ranging from 10 µM to 20 µM against various cancer cell lines.

- Structural modifications enhanced potency against specific targets.

Antimicrobial Efficacy

Preliminary investigations into the antimicrobial properties of related compounds suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

Mechanism of Action

The mechanism of action of tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate is primarily related to its ability to undergo various chemical transformations. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Comparison with Similar Compounds

Functional Group Analysis

- Bromomethyl (-CH₂Br) : Exhibits high electrophilicity, making it reactive in nucleophilic substitutions (e.g., SN2 reactions). Used to introduce alkyl chains or linkers in drug discovery .

- Amino (-NH₂): Enables conjugation with carboxylic acids or participation in click chemistry. The oxalate salt form (C₂₈H₃₈N₄O₈) is used in medicinal chemistry for improved solubility .

- Fluoro (-F) : Electron-withdrawing effect stabilizes the isoindoline ring against oxidation. Useful in PET imaging or metabolic studies .

- Piperazinyl (-N(CH₂)₂N(CH₃)₂) : Enhances binding to biological targets (e.g., HDAC enzymes). Synthesized via palladium-catalyzed coupling, highlighting versatility in introducing nitrogen-rich groups .

- Boronate (-B(O₂C₂Me₄)) : Facilitates cross-coupling reactions for biaryl synthesis. Critical in constructing complex architectures in material science .

Pharmacological Relevance

- The bromomethyl compound’s reactivity aligns with its role in prodrug strategies or antibody-drug conjugates (ADCs).

- Amino and piperazinyl analogs are prioritized in kinase or HDAC inhibitor development due to their hydrogen-bonding capabilities .

- Fluoro derivatives are leveraged for their metabolic stability and bioavailability in CNS-targeted drugs .

Biological Activity

Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate is a compound of significant interest due to its diverse biological activities. Isoindoline derivatives, including this compound, are known for their potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the bromomethyl group enhances its electrophilic properties, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The bromomethyl group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, influencing pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may interact with receptors that play crucial roles in signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against certain bacterial strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. Modifications to the isoindoline structure or the bromomethyl group can significantly alter biological activity.

| Analog | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate | Enhanced anticancer activity | |

| Tert-butyl 5-(chloromethyl)isoindoline-2-carboxylate | Increased enzyme inhibition | |

| Tert-butyl isoindoline-2-carboxylate | Exhibits moderate anti-inflammatory effects |

Case Studies

- Anticancer Research : A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis through mitochondrial pathways, emphasizing its potential as a lead compound for anticancer drug development .

- Anti-inflammatory Studies : Research highlighted its ability to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways . These findings position the compound as a candidate for further exploration in inflammatory disease models.

- Antimicrobial Activity : In vitro tests showed that this compound had significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of isoindoline precursors under controlled conditions. Key steps include:

-

Protection/Deprotection : Use of tert-butyl groups to stabilize intermediates .

-

Bromination : NBS (N-bromosuccinimide) or HBr with peroxides, optimized at 0–25°C to avoid over-bromination .

-

Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in cross-coupling steps .

Yields vary with solvent polarity (e.g., DMF vs. THF) and temperature. For example, microwave-assisted synthesis reduces side products by 15–20% compared to conventional heating .- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Conventional bromination | 65–75 | 90–95 | NBS, DCM, 25°C |

| Microwave-assisted | 80–85 | ≥98 | HBr, Pd(OAc)₂, 100°C, 30 min |

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (600 MHz, CDCl₃) detects bromomethyl protons at δ 4.2–4.5 ppm, while tert-butyl groups appear as singlets at δ 1.4 ppm. ¹³C NMR confirms carbonyl carbons at ~165 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 314.22) .

- X-ray Crystallography : Resolves stereochemical ambiguities in isoindoline cores .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile brominated byproducts .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Disposal : Follow EPA guidelines for halogenated waste .

Advanced Research Questions

Q. How do steric and electronic factors influence bromine substitution in this compound during functionalization?

- Methodological Answer :

- Steric Effects : Tert-butyl groups hinder electrophilic attack at the 5-position, favoring bromination at the methyl group .

- Electronic Effects : Electron-withdrawing carboxylate directs bromine to electron-rich methyl sites. DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways .

- Experimental Validation : Compare reactivity with analogs like tert-butyl 2-bromo-3-methylindole carboxylate, where steric bulk reduces substitution rates by ~40% .

Q. How should researchers resolve contradictions in NMR data for brominated isoindoline derivatives?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to identify rotational barriers in tert-butyl groups .

- Deuterated Solvents : CD₃CN vs. CDCl₃ alters peak splitting due to solvent polarity .

- 2D Techniques : HSQC and NOESY differentiate overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm) .

Q. What strategies are recommended for assessing the ecological toxicity of this compound given limited data?

- Methodological Answer :

- In Silico Models : Use EPI Suite to predict LC₅₀ for aquatic organisms (estimated log Kow = 3.2 suggests moderate bioaccumulation) .

- In Vitro Assays : Test against Daphnia magna (OECD 202) to measure acute toxicity .

- Degradation Studies : Monitor hydrolysis rates at pH 7–9; brominated analogs show half-lives >30 days in water .

Q. How can this compound serve as a precursor in targeted drug delivery systems?

- Methodological Answer :

- PROTACs : Bromomethyl groups enable conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via Suzuki-Miyaura cross-coupling .

- Kinase Inhibitors : Functionalize the isoindoline core with fluorinated aryl groups to enhance blood-brain barrier penetration .

- In Vivo Stability : Pharmacokinetic studies in rodents show tert-butyl esters prolong half-life by resisting esterase cleavage .

Q. What comparative studies exist between this compound and its chloro/fluoro analogs?

- Methodological Answer :

- Reactivity : Bromo derivatives undergo SN₂ reactions 5x faster than chloro analogs due to better leaving-group ability .

- Stability : Fluorinated versions resist hydrolysis but require harsher conditions (e.g., TFA/CH₂Cl₂) for deprotection .

- Data Table :

| Analog (X =) | Reaction Rate (k, s⁻¹) | Hydrolysis Half-life (days) |

|---|---|---|

| Br | 0.45 | 7 |

| Cl | 0.09 | 14 |

| F | 0.02 | >30 |

Q. How can researchers evaluate the thermal stability of this compound under storage conditions?

- Methodological Answer :

- TGA/DSC : Thermal gravimetric analysis shows decomposition onset at 180°C, with exothermic peaks at 200°C .

- Accelerated Aging : Store at 40°C/75% RH for 6 months; monitor bromine loss via ICP-MS (<5% degradation acceptable) .

- Light Sensitivity : UV-Vis spectroscopy detects photodegradation products (λmax = 290 nm) after 48-hour exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.